

Elucidation of the Metabolic Pathway of Serdexmethylphenidate: A Technical Guide

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Compound of Interest

Compound Name: *Serdexmethylphenidate chloride*

Cat. No.: *B10823693*

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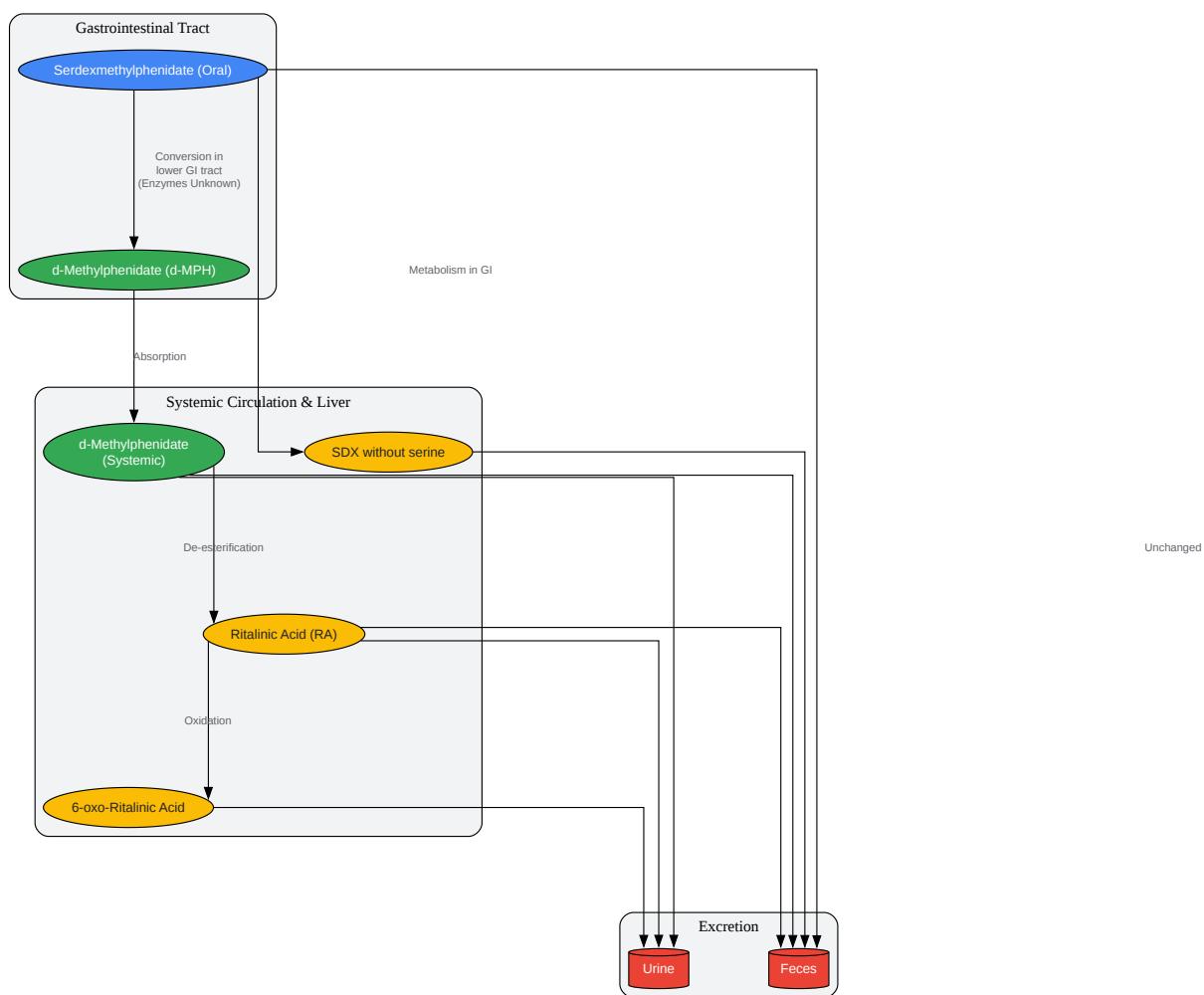
Introduction

Serdexmethylphenidate (SDX) is a novel prodrug of the central nervous system (CNS) stimulant dexamethylphenidate (d-MPH), the pharmacologically active enantiomer of methylphenidate. It is formulated in combination with d-MPH to provide a rapid onset of action followed by an extended duration of effect for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). This technical guide provides an in-depth overview of the metabolic pathway of serdexmethylphenidate, supported by quantitative data, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding for research and drug development professionals.

Metabolic Pathway of Serdexmethylphenidate

Serdexmethylphenidate is designed to be pharmacologically inactive until it is converted to the active moiety, d-methylphenidate, primarily in the lower gastrointestinal tract.^{[1][2]} The enzymes involved in this conversion have not yet been fully elucidated.^{[1][2]} Once formed, d-methylphenidate undergoes further metabolism, primarily through de-esterification to the inactive metabolite, d- α -phenyl-piperidine acetic acid, commonly known as ritalinic acid (RA).^[3] This metabolic cascade is crucial for the pharmacokinetic profile of SDX-containing medications, which feature a rapid effect from the immediate-release d-MPH component and sustained plasma concentrations from the gradual conversion of SDX.

The prominent metabolic pathways of serdexmethylphenidate following oral administration are depicted below.



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Caption: Proposed metabolic pathway of serdexmethylphenidate after oral administration.

Quantitative Analysis of Metabolites

A human mass balance study was conducted to quantify the excretion of serdexmethylphenidate and its metabolites following a single oral administration of [14C]-labeled serdexmethylphenidate. The study demonstrated that the majority of the administered radioactivity was recovered, with distinct profiles in urine and feces.

Compound	% of Administered Dose in Urine	% of Administered Dose in Feces	Total % of Administered Dose
Serdexmethylphenidate (SDX)	0.426	10.804	11.23
d-Methylphenidate (d-MPH)	2.742	2.741	5.483
Ritalinic Acid (RA)	45.171	18.060	63.231
6-oxo-Ritalinic Acid (6-oxo-RA)	4.079	ND	4.079
SDX without serine (SDX-des-Ser)	ND	1.334	1.334
Unknown Metabolite	0.671	ND	0.671
Total Recovered	53.089	32.939	86.028

ND: Not Detected.

Data is presented as the mean percentage of the administered molar dose.^[4]

The data reveals that ritalinic acid is the most abundant metabolite, accounting for a significant portion of the excreted dose in both urine and feces.^[4] A smaller fraction of the dose is

excreted as unchanged serdexmethylphenidate, d-methylphenidate, and other minor metabolites.^[4]

Experimental Protocols

In Vivo Human Mass Balance Study

A comprehensive in vivo study was conducted to elucidate the metabolic fate of serdexmethylphenidate in humans.

Study Design: An open-label, single-dose, non-randomized study was performed in healthy adult male subjects.^[4]

Subjects: The study enrolled 8 healthy adult male subjects under fasted conditions.^[4]

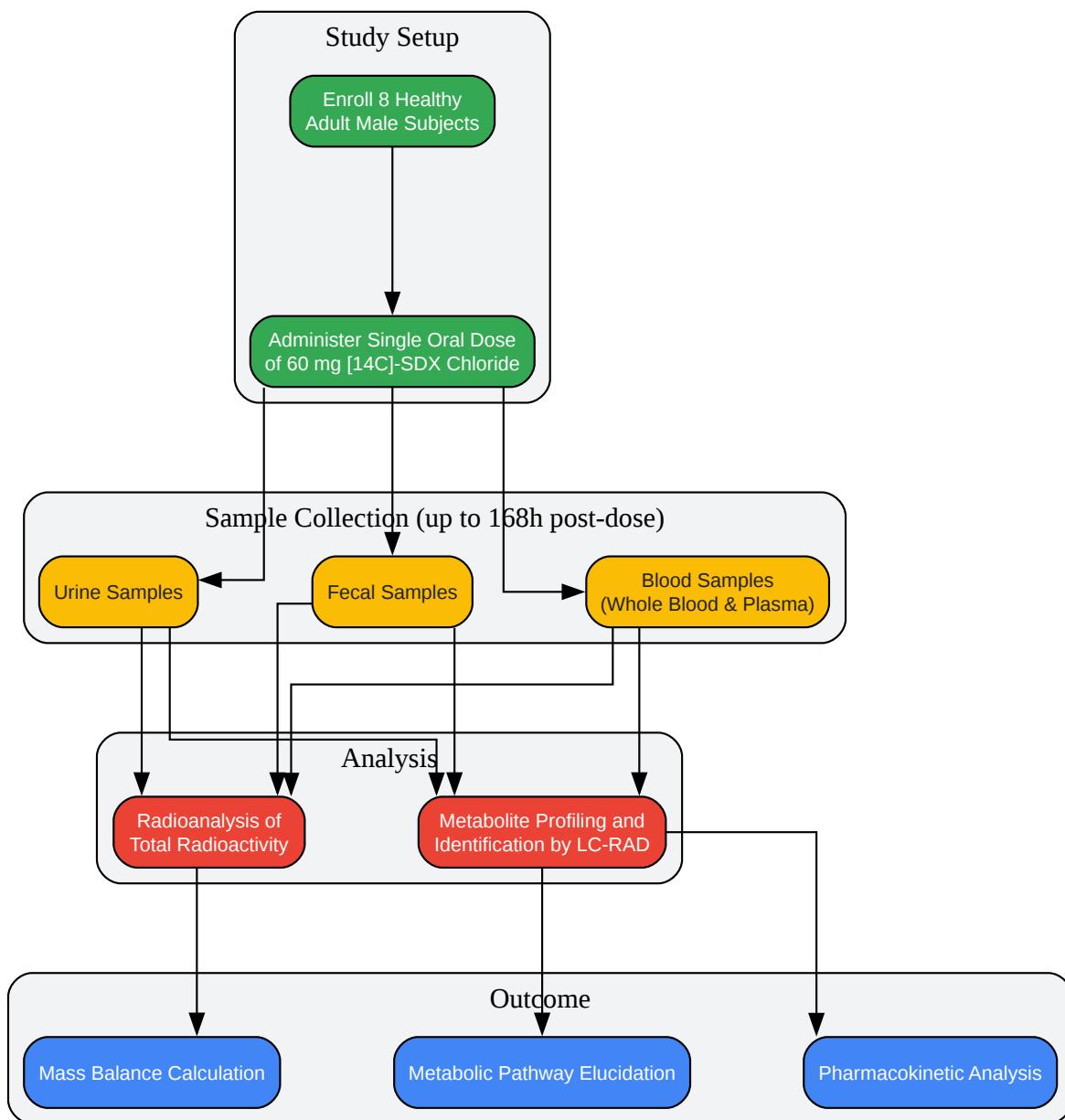
Test Compound and Dosing: Subjects were administered a single oral dose of 60 mg of [14C]-**serdexmethylphenidate chloride**, which is the molar equivalent of 30 mg of d-methylphenidate HCl.^[4]

Sample Collection:

- **Blood:** Whole blood and plasma samples were collected at predose and at numerous time points up to 168 hours post-dose.^[4]
- **Urine:** Urine samples were collected at predose and at various intervals up to and beyond 48 hours post-dose.^[4]
- **Feces:** Fecal samples were collected throughout the study period.^[4]

Analytical Methods: The concentrations of serdexmethylphenidate and its metabolites in plasma, urine, and feces were determined using liquid chromatography coupled with radioactivity detection (LC-RAD).^[4]

The following diagram illustrates the workflow of the human mass balance study.



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Caption: Experimental workflow for the human mass balance study of serdexmethylphenidate.

In Vitro Stability Studies

To understand the stability of serdexmethylphenidate and its potential for conversion to d-methylphenidate outside the lower gastrointestinal tract, a series of in vitro stability studies were conducted.

Methodology:

- **Hydrolytic Stability:** Serdexmethylphenidate was incubated in buffer solutions across a pH range of 1 to 13. At room temperature, SDX was found to be stable at pH 1 to 8 for up to 24 hours, with no detectable formation of d-MPH or ritalinic acid.[\[5\]](#)
- **Biological Matrix Stability:** Serdexmethylphenidate was incubated in fresh human whole blood, plasma, simulated intestinal fluid, and simulated gastric fluid. The results indicated that SDX is stable in these matrices.[\[5\]](#)
- **Metabolic Stability in Tissue Fractions:** The stability of serdexmethylphenidate was assessed in human liver, kidney, intestinal, and lung S9 fractions. These studies concluded that SDX is stable in these tissue fractions, with minimal conversion to d-MPH observed in whole blood over 90 minutes.[\[5\]](#)

These in vitro findings support the conclusion that the conversion of serdexmethylphenidate to d-methylphenidate is limited in the systemic circulation and upper gastrointestinal tract, with the primary site of conversion being the lower gastrointestinal tract.[\[5\]](#)

Conclusion

The metabolic pathway of serdexmethylphenidate is characterized by its conversion to the active therapeutic agent, d-methylphenidate, predominantly in the lower gastrointestinal tract by currently unidentified enzymes. The subsequent metabolism of d-methylphenidate leads to the formation of the major inactive metabolite, ritalinic acid, which is excreted in both urine and feces. The in vivo mass balance study provides crucial quantitative data on the disposition of serdexmethylphenidate and its metabolites. In vitro studies confirm the stability of the prodrug in various biological matrices, reinforcing the targeted-release mechanism in the lower GI tract. This comprehensive understanding of the metabolic fate of serdexmethylphenidate is essential for the continued development and clinical application of this novel ADHD therapeutic.

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